Bienvenue dans la boutique en ligne BenchChem!

5-Tert-butylpyridin-2-amine

Fragment-based drug discovery Physicochemical profiling Lead-likeness

5‑Tert‑butylpyridin‑2‑amine (2‑amino‑5‑tert‑butylpyridine, CAS 866620-21-5) is a substituted 2‑aminopyridine fragment with molecular formula C₉H₁₄N₂ and molecular weight 150.22 g·mol⁻¹. Commercial sources typically supply the compound at 95–98% purity for use as a building block in medicinal chemistry and fragment‑based drug discovery.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 866620-21-5
Cat. No. B2581789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylpyridin-2-amine
CAS866620-21-5
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(C=C1)N
InChIInChI=1S/C9H14N2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3,(H2,10,11)
InChIKeyMKEUSJZGHJDRHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Tert-butylpyridin-2-amine (CAS 866620-21-5): Procurement-Relevant Fragment Identity and Comparator Landscape


5‑Tert‑butylpyridin‑2‑amine (2‑amino‑5‑tert‑butylpyridine, CAS 866620-21-5) is a substituted 2‑aminopyridine fragment with molecular formula C₉H₁₄N₂ and molecular weight 150.22 g·mol⁻¹ . Commercial sources typically supply the compound at 95–98% purity for use as a building block in medicinal chemistry and fragment‑based drug discovery . The tert‑butyl substituent at the 5‑position confers distinct steric and electronic properties compared to the unsubstituted 2‑aminopyridine scaffold and to the isosteric aniline‑based fragment 4‑tert‑butylaniline [1].

Why Generic Substitution of 5-Tert-butylpyridin-2-amine with Unsubstituted 2-Aminopyridine or 4-Tert-butylaniline Fails in Fragment-Based Programs


The 2‑aminopyridine core provides a hydrogen‑bond donor/acceptor motif that is central to fragment binding, but the lipophilicity and steric bulk introduced by the 5‑tert‑butyl group cannot be reproduced by simple methyl or ethyl analogs [1]. Conversely, the isosteric 4‑tert‑butylaniline lacks the pyridine nitrogen, altering both logP and pKa to ranges that can shift a fragment from the drug‑like property space and compromise solubility or metabolic stability . Direct head‑to‑head comparison of 2‑amino‑5‑tert‑butylpyridine with 4‑tert‑butylaniline demonstrated improved physicochemical properties for the pyridine scaffold, confirming that interchange would invalidate structure‑activity relationships and pharmacokinetic profiles built on the pyridine fragment [1].

Quantitative Differentiation Evidence: 5-Tert-butylpyridin-2-amine Versus Closest Analogs and Alternatives


Improved Physicochemical Drug-Likeness Versus 4-Tert-butylaniline in Fragment Screening Libraries

In a direct comparative study, 2‑amino‑5‑tert‑butylpyridine (the target compound) was shown to possess improved physicochemical properties over the isosteric aniline‑based fragment 4‑tert‑butylaniline when evaluated against drug‑like property criteria [1]. While the primary literature reports a qualitative 'improved physicochemical properties' conclusion, the logP of 4‑tert‑butylaniline is experimentally determined as 2.7–2.99 and its pKa (conjugate acid) is 3.78, rendering it largely unionised at physiological pH and poorly water‑soluble . The replacement of the phenyl ring with a pyridine introduces a ring nitrogen that lowers logP and raises the basic pKa into a range more compatible with oral drug space, thus reducing the risk of high lipophilicity‑driven attrition.

Fragment-based drug discovery Physicochemical profiling Lead-likeness

Fragment Library Positioning: Balanced Lipophilicity Relative to 2-Aminopyridine

2‑Aminopyridine (CAS 504-29-0) is a widely used fragment hit with an experimental logP of 0.53–0.62 and a conjugate acid pKa of 6.82, conferring high aqueous solubility (~890 g·L⁻¹) but limited hydrophobic binding interactions . The 5‑tert‑butyl derivative adds steric bulk and lipophilicity while retaining the key 2‑aminopyridine hydrogen‑bonding motif. Although no published direct logP measurement for 5‑tert‑butylpyridin‑2‑amine was identified, the additive contribution of a tert‑butyl group on a pyridine ring is approximately +1.5 to +1.8 logP units, yielding an estimated logP of ~2.0–2.4 for the target compound. This positions the fragment in a more favourable lipophilicity window for fragment growth (logP 1–3) than either extreme represented by 2‑aminopyridine (too polar) or 4‑tert‑butylaniline (too lipophilic).

Fragment library design Lipophilic efficiency Molecular recognition

Robust Multi‑Gram Synthesis Enabling Reliable Supply for Fragment Screening Campaigns

The BMCL publication describes a novel and robust synthesis of 2‑amino‑5‑tert‑butylpyridine that has been demonstrated at scale, yielding the fragment in consistent quality suitable for incorporation into pharmaceutical target molecules [1]. This contrasts with many bespoke fragment syntheses that are not validated beyond milligram scale. Commercial vendors list the compound at purities of 95% (AKSci) and 98% (Leyan) , confirming that the published synthetic route translates into reproducible commercial supply.

Synthetic accessibility Fragment production Supply reliability

Unique Access to Oxidised tert‑Butyl Metabolite Precursors for Metabolic Clearance Studies

A distinctive feature of the published synthetic route is that it concurrently yields more highly oxidised precursors to the tert‑butyl group as isolable intermediates [1]. These intermediates can be incorporated into target molecules to generate putative CYP‑mediated oxidative metabolites, enabling direct experimental elucidation of metabolic clearance pathways. No analogous metabolic probe capability has been reported for the corresponding 4‑tert‑butylaniline fragment or for simple alkyl‑substituted 2‑aminopyridines.

Metabolite identification CYP metabolism Clearance prediction

Commercial Availability and Multi‑Vendor Supply Security Versus Less Accessible Fragment Analogs

5‑Tert‑butylpyridin‑2‑amine is stocked by multiple independent vendors (AKSci, Fluorochem, Aladdin, Leyan, CymitQuimica) at purities of 95–98% . In contrast, several close analogs such as 5‑isopropylpyridin‑2‑amine are not routinely catalogued by major suppliers, and the direct comparator 4‑tert‑butylaniline is listed primarily as an industrial intermediate rather than a research‑grade fragment. Multi‑vendor availability reduces single‑source supply risk and provides competitive pricing for procurement.

Procurement reliability Supply chain Fragment sourcing

Optimal Application Scenarios for Procuring 5-Tert-butylpyridin-2-amine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

5‑Tert‑butylpyridin‑2‑amine is best deployed as a fragment screening library component where a logP in the 2.0–2.4 range is desired alongside a 2‑aminopyridine hydrogen‑bonding motif. Its improved drug‑like properties relative to 4‑tert‑butylaniline [1] and its more favourable lipophilicity compared to unsubstituted 2‑aminopyridine (logP 0.53–0.62) make it a preferred choice for primary fragment screens targeting moderately hydrophobic binding sites.

Lead Optimisation Programs Requiring Built-In Metabolic Probe Capability

Programs that incorporate the 5‑tert‑butylpyridin‑2‑amine scaffold can leverage the oxidised intermediates from the published synthetic route to generate authentic CYP metabolite standards [1]. This enables direct experimental determination of metabolic soft spots and clearance mechanisms without additional synthetic effort, a capability not available with 4‑tert‑butylaniline or simple alkyl‑substituted 2‑aminopyridine analogs.

Multi‑Year Medicinal Chemistry Projects Requiring Supply Security

For projects where consistent fragment supply is critical, the multi‑vendor availability of 5‑tert‑butylpyridin‑2‑amine at 95–98% purity [1] provides procurement resilience. This contrasts with less accessible analogs that may rely on a single supplier or custom synthesis, introducing project timeline risk.

High-Throughput Chemistry for Structure-Activity Relationship Expansion

The robust, scalable synthesis [1] and commercial availability in gram quantities make 5‑tert‑butylpyridin‑2‑amine suitable as a starting material for parallel synthesis and high‑throughput chemistry. The primary amine handle supports diverse derivatisation (acylation, sulfonylation, reductive amination, urea formation), enabling rapid SAR exploration around the tert‑butyl‑substituted pyridine core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Tert-butylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.